Edetate dipotassium dihydrate

Description

Historical Perspectives on Edetate Compounds in Scientific Inquiry

The journey of edetate compounds, broadly known as EDTA, began in the 1930s. Ferdinand Münz, an Austrian chemist, first synthesized ethylenediaminetetraacetic acid (EDTA) in 1935. illinois.eduresearchgate.net His initial method involved the reaction of ethylenediamine (B42938) with monochloroacetic acid and sodium hydroxide. illinois.edu Subsequently, in the 1940s, Frederick C. Bersworth in the United States developed a more efficient synthesis method, which remains in use today. illinois.edu This process, known as alkaline cyanomethylation of ethylenediamine, reacts ethylenediamine with formaldehyde (B43269) and sodium cyanide to produce tetrasodium (B8768297) EDTA. bakerpedia.comwikipedia.org

The initial applications of EDTA were largely industrial, for instance, in the textile industry to prevent metal ion impurities from affecting dyed products. wikipedia.orghealthy.net The unique ability of EDTA to bind with metal ions, a process known as chelation, soon garnered attention in the scientific and medical communities. bakerpedia.commhmedical.com Early research in the 1940s by Gerold Schwarzenbach was pivotal in understanding the coordination chemistry of EDTA and its capacity to form stable complexes with various metal cations. wikipedia.org

By the 1950s, the potential of EDTA in biological systems was being explored. mhmedical.com Researchers at Georgetown University, led by Dr. Martin Rubin, began investigating the biological effects of EDTA, which led to its use as an anticoagulant for blood analysis. illinois.eduhealthy.net This marked a significant turning point, paving the way for the widespread use of EDTA salts, including Edetate Dipotassium (B57713) Dihydrate, in hematology and other biomedical research fields. illinois.edu

Overview of Edetate Dipotassium Dihydrate as a Chelating Agent in Laboratory Methodologies

This compound (K2EDTA) is a salt of EDTA that is particularly valued in laboratory settings for its high solubility and stability. hbdsbio.com Its primary function is as a chelating agent, meaning it can form multiple stable bonds with metal ions, effectively sequestering them from participating in other reactions. mhmedical.commedchemexpress.com The term "chelate" is derived from the Greek word for "claw," which aptly describes the way EDTA grasps and inactivates metal ions. mhmedical.com

The mechanism of action for K2EDTA involves binding to polyvalent cations, most notably calcium ions (Ca2+). needle.tubekdlnc.com In hematology, this is crucial for its role as an anticoagulant. needle.tubeatamanchemicals.com Blood coagulation is a complex cascade of enzymatic reactions that is critically dependent on the presence of calcium ions. needle.tube By chelating the calcium ions in a blood sample, K2EDTA effectively halts the clotting process, preserving the blood in its liquid state and maintaining the morphology of blood cells for analysis. medchemexpress.comneedle.tubekdlnc.com This makes it the anticoagulant of choice for a variety of hematological tests, including the complete blood count (CBC). kdlnc.comatamanchemicals.comnih.gov

The International Council for Standardization in Haematology recommends dipotassium EDTA for blood cell counting and sizing because it has been shown to affect red blood cell size less than other EDTA salts at increased concentrations and upon storage. nih.gov Blood collection tubes coated with spray-dried K2EDTA are standard for most hematology procedures. stanfordbloodcenter.org

Beyond hematology, K2EDTA is utilized in other areas of academic research. In molecular biology, it is used to inhibit enzymes that require metal ions for their activity, thereby protecting DNA and RNA from degradation by nucleases. kdlnc.comvital-minerals.co.uk It is also employed in tissue culture to prevent cells from clumping and to detach adherent cells for passaging by binding to calcium, which is essential for cell-to-cell adhesion proteins called cadherins. wikipedia.orgvital-minerals.co.uk Furthermore, in analytical chemistry, EDTA and its salts are used in complexometric titrations and as masking agents to prevent interference from metal ions. wikipedia.orgvital-minerals.co.uk

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | dipotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |

| Molecular Formula | C₁₀H₁₄K₂N₂O₈·2H₂O |

| Molecular Weight | 404.47 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

| pH (5% solution) | 4.0 - 6.0 |

| CAS Number | 25102-12-9 |

Sources: nih.govsorachim.com

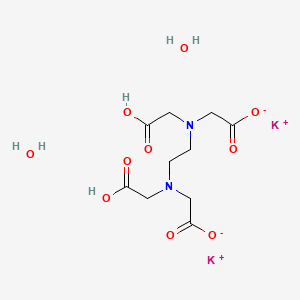

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H18K2N2O10 |

|---|---|

Molecular Weight |

404.45 g/mol |

IUPAC Name |

dipotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate |

InChI |

InChI=1S/C10H16N2O8.2K.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2 |

InChI Key |

JFROQFOCFOKDKU-UHFFFAOYSA-L |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[K+].[K+] |

Origin of Product |

United States |

Fundamental Principles of Chelation by Edetate Dipotassium Dihydrate

Coordination Chemistry of Polyaminocarboxylic Acids

The chelating prowess of edetate dipotassium (B57713) dihydrate is rooted in its specific molecular structure and the principles of coordination chemistry. As a derivative of ethylenediaminetetraacetic acid (EDTA), its ability to sequester metal ions is a direct consequence of its nature as a polyaminocarboxylic acid. wikipedia.orgchemicalbook.com

Ligand Structure and Denticity of Edetate Systems

The structure of the edetate ion (EDTA⁴⁻) is central to its function. It consists of an ethylene (B1197577) diamine backbone with four carboxymethyl groups. wikipedia.orgpatsnap.com This arrangement provides six potential donor atoms for coordination with a metal ion: two nitrogen atoms from the diamine bridge and four oxygen atoms from the carboxylate groups. vedantu.comdoubtnut.comtestbook.com This makes EDTA a hexadentate ligand, meaning it can form six bonds with a central metal atom. vedantu.comtestbook.comwikipedia.org This multi-point attachment results in the formation of highly stable, ring-like structures known as chelates. scbt.com The resulting coordination compounds often adopt an octahedral geometry. wikipedia.org

The dipotassium salt form indicates that two of the four carboxylic acid protons have been replaced by potassium ions. In its dihydrate form, two water molecules are incorporated into the crystal structure. nih.govchemscene.com

Mechanistic Insights into Metal Ion Sequestration by Edetate Dipotassium Dihydrate

The process of metal ion sequestration by this compound is a classic example of chelation. When introduced into a solution containing metal ions, the edetate molecule effectively "wraps around" a metal cation. patsnap.com The nitrogen and oxygen atoms act as Lewis bases, donating their lone pairs of electrons to the empty orbitals of the metal ion, which acts as a Lewis acid. This forms multiple coordinate covalent bonds, leading to a stable, water-soluble metal-EDTA complex. chemicalbook.compatsnap.commedchemexpress.com The formation of these multiple five-membered rings, which include the metal ion, is a key feature of the chelation process. kau.edu.sa This sequestration effectively removes the "free" metal ions from the solution, rendering them chemically inert in many reactions. patsnap.comatamanchemicals.com

Thermodynamics of Edetate-Metal Complex Formation

The stability of the complexes formed between edetate and metal ions is a critical aspect of its utility and can be understood through thermodynamic principles.

Stability Constants and Equilibrium Studies

The formation of a metal-EDTA complex is a reversible reaction that reaches a state of equilibrium. The strength of this interaction is quantified by the stability constant (K), also known as the formation constant. acs.orgusc.eduvilniustech.lt A higher stability constant indicates a more stable complex and a greater affinity of the ligand for the metal ion. tesisenred.net EDTA forms particularly strong complexes with numerous divalent and trivalent metal ions. wikipedia.org

The stability of these complexes is pH-dependent. Generally, EDTA complexes with divalent metal ions are stable in alkaline or slightly acidic solutions, whereas complexes with trivalent or tetravalent ions can exist in much more acidic conditions. kau.edu.sa

Below is a table of formation constants for various metal-EDTA complexes, illustrating the high affinity of EDTA for a range of metal ions.

| Metal Ion | Log K |

| Ag⁺ | 7.3 |

| Al³⁺ | 16.1 |

| Ba²⁺ | 7.8 |

| Ca²⁺ | 10.7 |

| Cd²⁺ | 16.5 |

| Co²⁺ | 16.3 |

| Co³⁺ | 41.4 |

| Cu²⁺ | 18.8 |

| Fe²⁺ | 14.3 |

| Fe³⁺ | 25.1 |

| Hg²⁺ | 21.8 |

| Mg²⁺ | 8.7 |

| Mn²⁺ | 14.0 |

| Ni²⁺ | 18.6 |

| Pb²⁺ | 18.0 |

| Sr²⁺ | 8.6 |

| Zn²⁺ | 16.5 |

| Note: Values are generally reported at 20-25°C and an ionic strength of 0.1 M. google.comresearchgate.net |

The formation of these highly stable complexes is driven by a significant negative change in Gibbs free energy (ΔG°), indicating a spontaneous process. nih.govresearchgate.net This is a result of both a favorable enthalpy change (ΔH°) from the formation of strong coordinate bonds and a significant positive entropy change (ΔS°) due to the release of multiple water molecules from the metal ion's hydration sphere upon chelation. researchgate.net

Influence of Ionic Strength on Complexation Equilibria

The ionic strength of the solution can influence the equilibrium of metal-EDTA complex formation. rasayanjournal.co.in Changes in ionic strength affect the activity coefficients of the ions in solution, which in turn can alter the apparent stability constants of the complexes. rasayanjournal.co.inpnnl.gov Generally, an increase in ionic strength tends to decrease the measured stability constants. rasayanjournal.co.in For precise thermodynamic studies, it is often necessary to determine stability constants at zero ionic strength by extrapolating data from measurements at various ionic strengths. pnnl.govresearchgate.net Studies have shown that accounting for the complexation of ions like Na⁺ and K⁺ with EDTA, especially in solutions of moderate to high ionic strength, is crucial for accurate speciation modeling. cdnsciencepub.com

Kinetics of Metal Ion Complexation by this compound

The speed at which this compound complexes with metal ions is another crucial factor in its effectiveness. Research has shown that the formation of metal-EDTA complexes is generally a very rapid process, often occurring almost instantaneously. researchgate.net

The kinetics of the complexation reaction can be influenced by several factors, including pH, temperature, and the concentrations of the reactants. researchgate.netresearchgate.net For instance, the rate of complex formation for lanthanide ions with EDTA has been shown to have a direct dependence on the hydrogen ion concentration. rsc.org

Furthermore, the kinetics of metal exchange reactions, where a free metal ion displaces a metal ion already complexed with EDTA, have also been investigated. These exchange reactions are generally fast, often completing in under 30 minutes, and their occurrence is largely dictated by the relative stability constants of the competing metal-EDTA complexes. researchgate.net A metal ion will typically displace another if it forms a significantly more stable complex with EDTA. researchgate.net The rate of these exchange reactions appears to be more significantly affected by pH than by the concentration of the reactants. researchgate.net

Reaction Rate Determination and Kinetic Models

The determination of the reaction rate for the complexation of metal ions by edetate is essential for understanding and predicting its behavior. The kinetics of these reactions can be investigated using various analytical techniques. For instance, stopped-flow spectrophotometry is a suitable method for studying reactions that occur in a rapid timeframe, allowing for the monitoring of changes in the visible spectrum as the metal-EDTA complex forms. researchgate.net This technique enables the simultaneous determination of both the complex formation and dissociation rate constants. researchgate.net

The kinetics of EDTA chelation are often described using established kinetic models, which provide a mathematical framework for understanding the rate-limiting steps of the process. The most commonly applied models are the pseudo-first-order and pseudo-second-order kinetic models.

Pseudo-First-Order Model: This model assumes that the rate of the reaction is proportional to the number of unoccupied binding sites on the chelating agent. It is generally applicable in the early stages of the reaction.

Pseudo-Second-Order Model: This model posits that the rate-limiting step is the chemical reaction itself, involving valence forces through the sharing or exchange of electrons between the chelating agent and the metal ion. Studies on modified EDTA adsorbents have shown that the adsorption process often aligns well with the pseudo-second-order model, indicating that chemisorption is the rate-controlling step. acs.org

The selection of the most appropriate kinetic model is based on how well the experimental data fits the model's linear equation.

Table 1: Kinetic Models for Chelation

| Kinetic Model | Formula | Description |

| Pseudo-First-Order | qt = qe(1 - exp(-k1t)) | Assumes the rate of binding is proportional to the number of available sites. mdpi.com |

| Pseudo-Second-Order | t/qt = 1/(k2qe^2) + t/qe | Assumes the rate-limiting step is the chemical complexation reaction itself. acs.org |

| Intraparticle Diffusion | qt = kpt^0.5 + C | Used to identify the diffusion mechanism and rate-controlling steps. acs.org |

Note: qe and qt are the amounts of metal ion chelated at equilibrium and at time t, respectively. k1, k2, and kp are the rate constants for each model.

Factors Influencing Complexation Kinetics: pH and Temperature Considerations

The kinetics of chelation by this compound are not constant but are significantly influenced by environmental factors, most notably pH and temperature.

pH Considerations

The pH of the solution is a critical determinant of the chelation rate and efficiency. atamanchemicals.com The EDTA molecule has six potential donor sites (four carboxylate groups and two nitrogen atoms) and can exist in various protonated forms depending on the pH. atamanchemicals.comnih.gov At very low pH, the carboxylate groups are fully protonated, which hinders their ability to donate electrons and form coordinate bonds with metal ions. nih.gov As the pH increases, the EDTA molecule deprotonates, increasing the availability of the negatively charged carboxylate groups and the lone pair electrons on the nitrogen atoms, thereby enhancing its chelating ability.

However, the relationship is not linear. For many metal ions, the optimal pH for chelation is in the neutral to slightly alkaline range. researchgate.net For example, the chelation of Fe(III) ions is more effective in an acidic environment (pH < 5), whereas Fe(II) ions can be complexed at a pH of approximately 9. atamanchemicals.com The stability of the resulting metal-EDTA complex is also pH-dependent. atamanchemicals.com Extremely high pH values can lead to the formation of metal hydroxides, which can compete with the chelation reaction. researchgate.net Therefore, controlling the pH is essential for maximizing the rate and extent of complexation for a specific metal ion. scribd.com The solubility of EDTA salts, including the dipotassium form, is also improved at higher pH values. itwreagents.comsigmaaldrich.com

Table 2: Influence of pH on EDTA Speciation

| pH Range | Predominant EDTA Species | Chelating Ability |

| < 2 | H₆EDTA²⁺ | Very Low |

| 2 - 2.7 | H₅EDTA⁺ | Low |

| 2.7 - 6.2 | H₄EDTA, H₃EDTA⁻ | Moderate |

| 6.2 - 10.3 | H₂EDTA²⁻, HEDTA³⁻ | High |

| > 10.3 | EDTA⁴⁻ | Very High |

Note: The table illustrates the general trend of deprotonation and increasing chelating ability with rising pH. The exact pKa values can vary slightly with ionic strength and temperature.

Temperature Considerations

Temperature also plays a significant role in the kinetics of chelation. Generally, an increase in temperature leads to an increase in the reaction rate. This is because higher temperatures provide the reacting species with greater kinetic energy, increasing the frequency and energy of collisions between the EDTA molecules and metal ions, which leads to a faster formation of the metal-EDTA complex.

The stability of EDTA and its metal complexes at elevated temperatures is a key advantage. EDTA and its salts are chemically very stable, even at high temperatures. atamanchemicals.com The metal-EDTA complexes can remain stable in alkaline media even at temperatures up to 100 °C, and EDTA itself is stable up to 200 °C under pressure. atamanchemicals.com This thermal stability allows for the use of this compound in processes that require high temperatures, such as the removal of scale from industrial boilers and heat exchangers. atamanchemicals.com

Methodological Applications of Edetate Dipotassium Dihydrate in Research

Role in Ex Vivo Biological Sample Preservation for Research

The preservation of biological specimens outside of a living organism (ex vivo) is fundamental for a vast range of research applications. K2EDTA is a key component in this process, ensuring that samples like whole blood, cellular extracts, and research media retain their integrity from the moment of collection to the point of analysis.

Edetate dipotassium (B57713) dihydrate is a widely used anticoagulant essential for hematological testing. needle.tubeatamanchemicals.com Its primary mechanism involves interrupting the coagulation cascade, the physiological process that leads to blood clotting. needle.tubemls.be

The coagulation cascade is a series of enzymatic reactions that requires calcium ions (Ca²⁺) as a critical cofactor for the activation of various clotting factors. needle.tubevacutaineradditives.com K2EDTA, a potent chelating agent, works by binding to these calcium ions in the blood, forming a stable, soluble complex. hbdsbio.comseamaty.com This sequestration of calcium ions effectively removes them from the plasma, making them unavailable for the coagulation process and thereby inhibiting the conversion of prothrombin to thrombin and preventing the formation of a fibrin (B1330869) clot. hbdsbio.comvacutaineradditives.comhbdsbio.com The blood sample is thus maintained in a liquid, whole state, which is crucial for a variety of laboratory analyses. needle.tubesinymedical.com

This method of anticoagulation is particularly valued in hematology because it preserves the morphology and integrity of blood cells, including red blood cells, white blood cells, and platelets. needle.tube This preservation is vital for obtaining accurate results in tests such as the complete blood count (CBC). needle.tubestanfordbloodcenter.org

Table 1: Anticoagulation Mechanism of K2EDTA

| Step | Process | Role of K2EDTA |

|---|---|---|

| 1. Blood Collection | Whole blood is drawn into a tube containing spray-dried K2EDTA. mls.bestanfordbloodcenter.org | K2EDTA is introduced to the sample. |

| 2. Chelation | K2EDTA molecules surround and bind to free calcium ions (Ca²⁺) in the plasma. hbdsbio.comseamaty.com | Forms a stable K2EDTA-Ca²⁺ complex. |

| 3. Coagulation Inhibition | The sequestration of Ca²⁺ prevents the activation of key clotting factors in the coagulation cascade. needle.tubevacutaineradditives.com | The clotting process is arrested. |

| 4. Sample Preservation | The blood remains in a liquid state, and cellular components are maintained. needle.tubesinymedical.com | The sample is suitable for hematological analysis. |

In the fields of molecular biology and biochemistry, protecting the integrity of nucleic acids (DNA and RNA) and proteins within a biological sample is paramount. K2EDTA plays a crucial role in this preservation by inhibiting the activity of enzymes that can degrade these macromolecules. wikipedia.orgvital-minerals.co.uk

Many degradative enzymes, such as DNases (which break down DNA) and metalloproteases (which break down proteins), are metal-dependent, meaning they require divalent cations like magnesium (Mg²⁺) or zinc (Zn²⁺) to function. sigmaaldrich.comhimedialabs.com By chelating these metal ions, K2EDTA effectively deactivates these enzymes, thereby suppressing damage to DNA, RNA, and proteins. wikipedia.orgsigmaaldrich.com For example, in the process of extracting DNA or RNA, K2EDTA can help remove metal ions that would otherwise activate nucleases, thus protecting the integrity of the genetic material. vacutaineradditives.com

Similarly, it helps maintain protein stability by preventing metal-induced oxidation and by inhibiting metalloproteases that could cause proteolytic cleavage. thermofisher.compeakproteins.com This makes K2EDTA a common component in lysis buffers and storage solutions for nucleic acid and protein research. sigmaaldrich.com Studies have shown that while RNA can decay rapidly in standard EDTA tubes under certain conditions, its use is foundational for stabilizing samples against enzymatic degradation immediately upon collection. nvkc.nl The purity of extracted nucleic acids, often assessed by the A260/280 ratio, can be influenced by the presence of EDTA, which may help in destabilizing metalloprotein structures that could otherwise contaminate the sample. nih.gov

K2EDTA is utilized in research media to maintain the stability and viability of cells and their components. medchemexpress.com In tissue culture, for instance, EDTA is used as a chelating agent to prevent the clumping of cells grown in liquid suspension. wikipedia.orgvital-minerals.co.uk It achieves this by binding to calcium ions, which are necessary for the function of cell-adhesion molecules like cadherins that join cells together. wikipedia.org By sequestering calcium, K2EDTA helps in detaching adherent cells for passaging or in maintaining a single-cell suspension. wikipedia.org

Preservation of Nucleic Acid and Protein Integrity in Biological Extracts

Applications in Analytical Chemistry Research

Beyond its role in biological sample preservation, Edetate dipotassium dihydrate is a versatile reagent in analytical chemistry, primarily due to its predictable and strong chelating properties with a wide array of metal ions. atamanchemicals.comsigmaaldrich.com

Complexometric titration is a form of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration. EDTA, including its dipotassium salt form, is one of the most common chelating agents used for this purpose. wikipedia.orgatamanchemicals.com It is employed to determine the concentration of various metal ions in a solution with high accuracy. nih.govlscollege.ac.in

The principle relies on the fact that K2EDTA forms very stable, 1:1 stoichiometric complexes with most metal ions. atamanchemicals.com In a typical procedure, a solution containing the metal ion to be quantified is titrated with a standard solution of K2EDTA. A metal ion indicator, which changes color when it binds to the metal, is added to the solution. As the K2EDTA solution is added, it progressively binds to the free metal ions. At the endpoint, when nearly all the metal ions have been complexed by the EDTA, the EDTA displaces the metal ion from the indicator. This causes a sharp color change, signaling that the titration is complete. The concentration of the metal ion can then be calculated from the volume of EDTA solution used.

Table 2: K2EDTA in Analytical Chemistry

| Application | Principle | Example |

|---|---|---|

| Complexometric Titration | Forms stable, colored complexes with metal ions, allowing for volumetric analysis to determine metal concentration. wikipedia.orgatamanchemicals.com | Determining the hardness of water by quantifying Ca²⁺ and Mg²⁺ ions. wikipedia.orgvital-minerals.co.uk |

| Masking Agent | Selectively binds with certain metal ions to prevent them from interfering with the analysis of other substances. nih.gov | In the analysis of a sample containing multiple metals, EDTA can mask interfering ions like iron or aluminum while another metal like zinc is quantified. nih.govlscollege.ac.in |

In complex chemical analyses, the presence of certain metal ions can interfere with the accurate measurement of the target analyte. K2EDTA is frequently used as a "masking agent" to eliminate this interference. wikipedia.org

Masking is a process where a substance is prevented from participating in a particular chemical reaction without being physically removed from the system. lscollege.ac.in By forming stable complexes with interfering metal ions, K2EDTA effectively sequesters them, preventing them from reacting with other reagents and affecting the outcome of the analysis. atamanchemicals.com For example, in a complexometric determination of lead and zinc in a single solution, potassium cyanide might be used to mask zinc while EDTA complexes with lead. Subsequently, a de-masking agent can release the zinc for its own titration. nih.gov This selective binding allows researchers to analyze specific components in a mixture with greater accuracy and specificity. nih.govlscollege.ac.in

Use as a Calibration Standard and for Quality Control in Laboratory Assays

The high purity and stability of this compound make it a suitable primary standard for the calibration of instruments and the quality control of various laboratory assays. ysi.commedchemexpress.com Its well-defined stoichiometric reaction with metal ions allows for the accurate standardization of metal ion solutions used in titrations and other quantitative analyses.

In clinical chemistry, it is used to ensure the accuracy of tests that can be affected by the presence of trace metal contaminants. atamanchemicals.com For instance, in hematology analyzers, where it is a common anticoagulant, its consistent quality is crucial for reliable blood cell counts. yacooscience.com Furthermore, its use as a calibration standard extends to analytical techniques such as high-performance liquid chromatography (HPLC), where it can be employed to quantify other chelating agents. nih.gov

Table 1: Applications of this compound as a Calibration Standard

| Application Area | Specific Use | Reference |

|---|---|---|

| Analytical Chemistry | Standardization of metal ion solutions for titration. | |

| Clinical Hematology | Quality control for automated blood cell counters. | yacooscience.com |

| Chromatography | Calibration standard for the quantification of other chelating agents via HPLC. | nih.gov |

Trace Element Analysis in Environmental and Research Matrices

The analysis of trace elements in complex environmental and biological samples is often hampered by the presence of interfering metal ions. This compound plays a crucial role in mitigating this issue by selectively chelating and masking these interfering ions. chemimpex.comatamanchemicals.com This ensures that the analytical method is specific for the target analyte.

Its application is particularly notable in environmental studies for the determination of toxic trace elements and in nutritional chemistry. atamanchemicals.com By forming stable complexes with interfering metals, it prevents them from participating in the analytical reaction, thereby enhancing the accuracy and sensitivity of the measurement. chemicalbook.com For example, it is utilized in methods for the colorimetric determination of beryllium, where it chelates other metal ions that could produce a similar color reaction. The use of high-purity grades of this compound with low levels of trace element impurities is essential for these sensitive applications. atamanchemicals.com

Utilization in Biochemical and Molecular Biology Research

In the realms of biochemistry and molecular biology, this compound is an indispensable reagent, primarily due to its ability to control the activity of metal-dependent enzymes and to protect nucleic acids from degradation. hbdsbio.comhimedialabs.com

Inhibition of Metal-Dependent Enzymatic Activities in Vitro

Many enzymes, known as metalloenzymes, require metal ions as cofactors for their catalytic activity. escholarship.org this compound acts as a potent inhibitor of these enzymes by chelating the essential metal ions from their active sites. himedialabs.comhimedialabs.com This property is widely exploited in vitro to halt or control enzymatic reactions for experimental purposes.

A prominent example is its use to inhibit metalloproteases and calcium-dependent cysteine proteases. himedialabs.com By sequestering zinc or calcium ions, it effectively deactivates these enzymes. himedialabs.com Similarly, it is a crucial component in buffers used for nucleic acid research, where it inhibits the activity of DNases and RNases, many of which require Mg²⁺ as a cofactor, thus protecting the integrity of DNA and RNA samples. thoughtco.comprotocols.ionih.gov Research has also explored its potential as an inhibitor of metallo-β-lactamases, enzymes that confer antibiotic resistance in bacteria. researchgate.netnih.govnih.gov

Table 2: Examples of Enzymes Inhibited by this compound

| Enzyme Class | Specific Examples | Essential Metal Cofactor | Reference |

|---|---|---|---|

| Metalloproteases | Various | Zn²⁺ | himedialabs.com |

| Cysteine Proteases | Calcium-dependent proteases | Ca²⁺ | himedialabs.com |

| Nucleases | DNases, RNases | Mg²⁺, Ca²⁺ | thoughtco.comprotocols.ioserva.de |

| Phosphatases | Alkaline Phosphatase | Zn²⁺, Mg²⁺ | tennessee.edu |

Buffer Component in Electrophoresis and Chromatographic Separations

This compound is a key ingredient in several widely used buffers for electrophoresis and chromatography. In molecular biology, Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) buffers are standard for agarose (B213101) gel electrophoresis of nucleic acids. thoughtco.comwikipedia.org In these buffers, it serves a dual purpose: it maintains DNA in a soluble and deprotonated state and, critically, it chelates divalent cations like Mg²⁺, which are necessary cofactors for nucleases that could otherwise degrade the nucleic acid samples. thoughtco.comprotocols.io

In the field of chromatography, particularly HPLC, this compound is used as a mobile phase modifier. It can be added to the mobile phase to improve the separation of certain analytes by forming complexes with metal ions that might otherwise interact with the stationary phase and cause peak tailing or other chromatographic problems. nih.govnih.gov

Table 3: Use of this compound in Separation Techniques

| Technique | Buffer/Method | Role of this compound | Reference |

|---|---|---|---|

| Agarose Gel Electrophoresis | TAE (Tris-acetate-EDTA) Buffer | Nuclease inhibition, DNA protection. | wikipedia.org |

| Agarose Gel Electrophoresis | TBE (Tris-borate-EDTA) Buffer | Nuclease inhibition, DNA protection. | thoughtco.comprotocols.io |

| High-Performance Liquid Chromatography (HPLC) | Mobile Phase Modifier | Chelation of interfering metal ions, improvement of peak shape. | nih.gov |

Decalcification Techniques for Biological Tissue Processing in Histology Research

The histological examination of calcified tissues, such as bone and teeth, requires the removal of calcium minerals to allow for proper sectioning. leicabiosystems.com this compound is a widely used chelating agent for this decalcification process. merckmillipore.com It works by binding to the calcium ions on the surface of the apatite crystals in the bone, gradually reducing their size. mmcri.org

Compared to acid-based decalcifiers, which can damage tissue morphology and compromise the integrity of nucleic acids and proteins, decalcification with this compound is a gentler and slower process that offers superior preservation of cellular structures and antigenicity. leicabiosystems.comresearchgate.netnih.govresearchgate.net This makes it the preferred method when subsequent analyses, such as immunohistochemistry or molecular studies (e.g., PCR, in situ hybridization), are planned. nih.govjpatholtm.orgjpatholtm.org The rate of decalcification with EDTA is pH-dependent, with a neutral pH of 7.0-7.4 being optimal for preserving tissue integrity. leicabiosystems.commmcri.org

Table 4: Comparison of Decalcification Methods

| Decalcifying Agent | Mechanism | Speed | Tissue Preservation | Suitability for Molecular Analysis | Reference |

|---|---|---|---|---|---|

| This compound | Chelation | Slow | Excellent | High | researchgate.netresearchgate.netnih.govjpatholtm.org |

| Strong Acids (e.g., HCl, Nitric Acid) | Ion Exchange | Fast | Poor (can cause tissue damage) | Low (damages DNA/RNA) | researchgate.netjpatholtm.orgjpatholtm.org |

Emerging Applications in Materials Science and Nanotechnology Research

The strong metal-chelating properties of this compound are being explored in the innovative fields of materials science and nanotechnology. atamanchemicals.comfishersci.at Its ability to interact with and control the behavior of metal ions at the nanoscale opens up new possibilities for the synthesis and assembly of novel materials.

One notable application is in the self-assembly of quantum dots. Research has shown that this compound can act as a catalyst to induce the stabilization of cadmium telluride (CdTe) nanoparticles. atamanchemicals.comfishersci.at It is believed to work by partially removing thiol stabilizers from the nanoparticle surface, facilitating the formation of three-dimensional hierarchical structures. atamanchemicals.comfishersci.at Furthermore, its disodium (B8443419) salt counterpart has been used as a complexing agent in the synthesis of metal-organic frameworks (MOFs), which are porous materials with a wide range of potential applications, including gas storage and catalysis. chemicalbook.com These emerging applications highlight the versatility of this compound beyond its traditional uses in biology and chemistry.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tris-acetate-EDTA (TAE) |

| Tris-borate-EDTA (TBE) |

| Cadmium telluride (CdTe) |

| Beryllium |

| Hydrochloric acid |

| Nitric acid |

| Formic acid |

| Tris |

| Acetic acid |

| Boric acid |

| Sodium hydroxide |

| Ethylenediamine (B42938) |

| Chloroacetic acid |

| N-(2-carboxyethyl)ethylenediamine |

| Ferric chloride |

| Copper (II) nitrate |

| Tetrabutylammonium phosphate |

| Acetonitrile |

| Methanol |

| Imipenem |

| Meropenem |

| Captopril |

| Tetracycline |

| Ciprofloxacin |

| Dipicolinic acid |

| Tris(2-pyridylmethyl)amine |

| N,N,N',N'-tetrakis(2pyridylmethyl)ethylenediamine |

|

Catalytic Roles in Nanoparticle Synthesis and Stabilization

This compound, a well-known chelating agent, also plays a significant role as both a catalyst and a stabilizing agent in the synthesis of various nanoparticles. Its multifaceted functions are crucial in controlling the size, stability, and formation of these nanomaterials.

One of the key catalytic functions of this compound is observed in the synthesis of cadmium telluride (CdTe) quantum dots. In this process, it acts as a catalyst by partially removing thiol stabilizers from the nanoparticle surface. atamanchemicals.comcymitquimica.comchemicalbook.com This removal initiates the stabilization reaction of the CdTe nanoparticles. atamanchemicals.comcymitquimica.comchemicalbook.com This compound is also involved in the study of three-dimensional hierarchy structures that arise from the self-assembly of quantum dots. cymitquimica.comchemicalbook.com

In the synthesis of metallic nanoparticles, such as gold (Au) and silver (Ag), EDTA salts have been shown to act as reducing and stabilizing agents. researchgate.netnih.gov For gold nanoparticles, EDTA can reduce gold ions (Au(III)) to form gold nanoparticles (AuNPs). researchgate.net The excess EDTA in the solution then serves as a capping agent, adsorbing to the nanoparticle surface and providing colloidal stability, which prevents aggregation. researchgate.netnih.gov This dual role is significant in one-pot synthesis methods, simplifying the production of stable nanoparticle solutions. researchgate.net

Similarly, in the case of silver nanoparticles (AgNPs), EDTA is crucial for controlling the size and enhancing stability. nih.gov Its presence during synthesis facilitates the formation of small, quasi-spherical AgNPs and ensures their stability for extended periods. nih.gov For iron oxide (Fe₃O₄) nanoparticles, the addition of EDTA during the co-precipitation synthesis method influences the nucleation and growth mechanism. unesp.br It promotes nucleation, which leads to a decrease in the final size of the nanoparticles. unesp.br

The stabilizing effect of this compound is attributed to its ability to form strong chemical bonds with the metal atoms on the nanoparticle surface. researchgate.net As a multidentate ligand, it can effectively cap the nanoparticles, preventing agglomeration which is a common issue due to the high surface-area-to-volume ratio of nanomaterials. researchgate.netunesp.br

Table 1: Role of Edetate Salts in Nanoparticle Synthesis

| Nanoparticle Type | Role of Edetate Salt | Outcome |

| Cadmium Telluride (CdTe) | Catalytic removal of thiol stabilizers | Induces stabilization reaction atamanchemicals.comcymitquimica.comchemicalbook.com |

| Gold (Au) | Reducing agent and stabilizing (capping) agent | Formation of stable gold nanoparticles researchgate.net |

| Silver (Ag) | Stabilizing agent | Formation of small, stable silver nanoparticles nih.gov |

| Iron Oxide (Fe₃O₄) | Promotes nucleation | Decreased nanoparticle size unesp.br |

Modulation of Material Surface Properties via Chelation

The primary chemical characteristic of this compound is its function as a powerful chelating agent. This property is extensively utilized to modulate the surface properties of various materials by forming stable complexes with metal ions.

Chelation by this compound involves the formation of multiple coordinate bonds between the edetate ligand and a single central metal ion. This action is fundamental to its application in modifying material surfaces. For instance, in dental applications, EDTA solutions are used to remove the smear layer, an amorphous layer of debris on the dentin surface. nih.gov Its effectiveness stems from its ability to form a stable complex with calcium ions present in the dentin, effectively demineralizing and cleaning the surface. nih.gov

In the realm of nanotechnology, the chelating properties of EDTA are used to functionalize nanoparticle surfaces, thereby altering their properties. EDTA demonstrates a high affinity for iron oxide nanoparticles. unesp.br When it binds to the surface of these nanoparticles, it can improve their colloidal dispersibility and reduce the high surface energy that often leads to agglomeration. unesp.br This surface functionalization not only stabilizes the nanoparticles but can also provide sites for further chemical modifications.

The interaction between EDTA and metal surfaces can be highly specific. Research has shown that chelating complexes formed by EDTA are crucial in the chemical interaction between an EDTA seed layer and thermally evaporated gold. researchgate.net The multidentate nature of the EDTA ligand allows for strong chemical interactions with metal atoms, effectively modifying the surface characteristics of the material. researchgate.net This principle is also applied in analytical chemistry, where it is used as a chelating agent in the colorimetric determination of trace elements like beryllium. chemicalbook.com

Table 2: Effects of Chelation by Edetate on Material Surfaces

| Material/Application | Metal Ion Targeted | Effect of Chelation |

| Dental Root Canal Treatment | Calcium (Ca²⁺) | Removal of smear layer from dentin surface nih.gov |

| Iron Oxide (Fe₃O₄) Nanoparticles | Iron (Fe²⁺/Fe³⁺) | Improved colloidal dispersibility, reduced agglomeration unesp.br |

| Gold (Au) Surfaces | Gold (Au) | Facilitates chemical interaction and layer adhesion researchgate.net |

| Analytical Chemistry | Beryllium (Be²⁺) | Enables colorimetric determination chemicalbook.com |

Advanced Characterization and Spectroscopic Studies of Edetate Dipotassium Dihydrate Complexes

Spectroscopic Analysis of Edetate-Metal Interactions

Spectroscopy is a powerful tool for investigating the formation and properties of edetate-metal complexes in various states. By probing the interaction of these complexes with electromagnetic radiation, detailed information about bonding, structure, and dynamics can be elucidated.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in elucidating the nature of the coordination bonds between the edetate ligand and a central metal ion. mt.comsfr.cagammadata.se These methods probe the vibrational modes of molecules, which are sensitive to changes in bond strength, geometry, and the mass of the constituent atoms. gammadata.se

When the edetate ligand coordinates to a metal ion, significant changes are observed in its vibrational spectrum, particularly in the regions corresponding to the carboxylate (COO⁻) and C-N groups. In the free, uncomplexed edetate, the carboxylic acid groups exhibit characteristic vibrational bands. For instance, the carbonyl (C=O) stretching vibration in a hydrogen-bonded dimeric carboxylic acid is typically observed around 1677 cm⁻¹. researchgate.net Upon chelation, these carboxylate groups bind to the metal ion, causing a shift in their characteristic vibrational frequencies.

The key spectral changes upon complexation include:

Carboxylate Stretching Frequencies: The asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate groups are of particular importance. In the free ionic form of EDTA, these bands are found at specific positions. Upon coordination to a metal, these bands shift. The magnitude of the separation between these two frequencies (Δν = νₐₛ - νₛ) provides insight into the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging).

C-N Stretching Frequencies: The C-N stretching vibrations, typically found around 1100 cm⁻¹, also shift upon complexation, indicating the involvement of the nitrogen atoms in the coordination sphere. researchgate.net

Metal-Ligand Vibrations: At lower frequencies, typically below 600 cm⁻¹, new vibrational modes corresponding to the stretching of the metal-oxygen (M-O) and metal-nitrogen (M-N) bonds appear. nih.gov These bands provide direct evidence of the formation of coordination bonds.

For example, studies on Fe(III)-EDTA complexes have shown distinct infrared and Raman spectra that can be used to differentiate between various complex structures, such as Na[FeEDTA(H₂O)]·2H₂O and Na₄[(FeEDTA)₂O]·3H₂O. nih.gov The analysis of carboxylate and metal-to-ligand vibrations in these complexes provides detailed information about their structural peculiarities. nih.govresearchgate.net Similarly, reflectance FTIR spectroscopy has been employed to study the complexation of metals like Pb(II), Zn(II), Ni(II), and Cu(II) with EDTA, where the frequencies of the carboxyl group vibrations are key identifiers of the complex structure. researchgate.net

Table 1: Representative FTIR Spectral Data for Edetate and its Metal Complexes This table is interactive. You can sort and filter the data.

| Compound/Complex | Key Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation | Reference |

|---|---|---|---|---|

| Free EDTA (acid form) | ν(C=O) of dimeric acid | ~1677 | Hydrogen-bonded carboxylic acid | researchgate.net |

| Fe(III)-EDTA Complex | νₐₛ(COO⁻) | Varies | Coordinated carboxylate group | nih.gov |

| Fe(III)-EDTA Complex | νₛ(COO⁻) | Varies | Coordinated carboxylate group | nih.gov |

| Fe(III)-EDTA Complex | ν(Fe-O) / ν(Fe-N) | Low frequency region | Direct metal-ligand bond | nih.gov |

| EDTA-Transition Metal | ν(C-N) | ~1100 | Coordinated tertiary amine | researchgate.net |

Raman spectroscopy offers complementary information. iiconservation.org While FTIR is more sensitive to polar bonds, Raman spectroscopy provides strong signals for symmetric and polarizable bonds. sfr.ca This makes it particularly useful for studying the skeletal vibrations of the chelate rings formed by the edetate ligand. Surface-Enhanced Raman Spectroscopy (SERS) has been used to study the formation of Cr(III)-EDTA complexes, where the coordination of the metal by citrate/EDTA molecules leads to an enhanced Raman signal. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to monitor the formation of metal complexes and to determine their stability and stoichiometry. libretexts.org This method is based on the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The formation of an edetate-metal complex often results in the appearance of new absorption bands or shifts in existing ones.

The electronic spectra of transition metal-edetate complexes are typically dominated by two types of electronic transitions:

d-d Transitions: These transitions occur between the d-orbitals of the central metal ion, which are split in energy by the ligand field created by the edetate ligand. These bands are usually weak and appear in the visible region, often imparting a characteristic color to the complex solution. The position and intensity of these bands provide information about the coordination geometry and the nature of the metal-ligand interaction.

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and usually occur in the UV region. They involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice-versa (MLCT). For instance, the Ru(II)-edta-pyrazine complex exhibits a strong MLCT band around 462 nm, which is absent in its Ru(III) counterpart, allowing for easy spectrophotometric monitoring of redox reactions. rsc.org

UV-Vis spectroscopy is an effective tool for monitoring the kinetics of complex formation or ligand exchange reactions. scirp.org By tracking the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. For example, the reaction between a Ru(III)-edta complex and hydrogen peroxide to form a Ru(V)-oxo species can be followed by monitoring the appearance of a characteristic band at 390 nm. rsc.org Similarly, the stability of iron(III) complexes can be assessed by adding excess EDTA and observing the spectral changes as the original complex is converted to the more stable Fe(III)-EDTA complex. scirp.org The formation of complexes between EDTA and various metal ions, including Cu(II), can be monitored by observing shifts in the UV-Vis absorption spectra. pku.edu.cn

Table 2: UV-Vis Absorption Maxima (λₘₐₓ) for Select Edetate-Metal Complexes This table is interactive. You can sort and filter the data.

| Complex | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Reference |

|---|---|---|---|---|

| [RuII(edta)(pz)]²⁻ | 462 | 11,600 | MLCT | rsc.org |

| [RuV(edta)O]⁻ | 390 | 8,000 | - | rsc.org |

| [RuIII(edta)(H₂O)]⁻ | 280 | 2,800 | CT | rsc.org |

| Cu(II)-EDTA | ~273 (shifted from free) | Varies | LMCT / d-d | pku.edu.cn |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of edetate complexes in solution. acs.org ¹H and ¹³C NMR are most commonly used, providing detailed information about the connectivity of atoms and the conformational dynamics of the chelate rings.

In the ¹H NMR spectrum, the protons on the ethylene (B1197577) backbone and the acetate (B1210297) arms of the edetate ligand give rise to characteristic signals. Upon complexation with a metal ion, the chemical shifts and coupling constants of these protons change significantly. scholaris.ca For diamagnetic metal complexes (e.g., Zn²⁺, Ca²⁺, Mg²⁺, Al³⁺), the spectra are typically sharp, and the changes in chemical shifts can be used to deduce the coordination geometry. scholaris.cadaneshyari.com

For many edetate complexes, the molecule is not static in solution but undergoes dynamic intramolecular exchange processes. acs.org These can include:

Nitrogen Inversion: The nitrogen atoms can invert their configuration, leading to a change in the conformation of the chelate rings.

Conformational Exchange: The five-membered ethylenediamine (B42938) ring and the glycinate (B8599266) rings can pucker and interchange between different conformations.

These dynamic processes can be studied using variable-temperature NMR. acs.org At low temperatures, the exchange may be slow on the NMR timescale, resulting in separate signals for the non-equivalent protons. As the temperature is increased, the exchange rate increases, causing the signals to broaden and eventually coalesce into a time-averaged signal. By analyzing the lineshape of the NMR signals as a function of temperature, the rate constants and activation energies for these dynamic processes can be determined. acs.orgresearchgate.net Such studies have been performed on EDTA complexes with ions like Sc³⁺, Y³⁺, and La³⁺. acs.orgacs.org

¹³C NMR relaxation studies on the carboxylate groups of EDTA and its complexes with Mg(II), Ca(II), Zn(II), and Al(III) have provided insights into the structure of these species in solution by determining the chemical shift anisotropy. rsc.org For paramagnetic metal complexes (e.g., those of lanthanides), the NMR signals are significantly shifted and broadened due to the unpaired electrons of the metal ion. nih.gov The analysis of these paramagnetic shifts can provide detailed information about the magnetic properties and the three-dimensional structure of the complex in solution. nih.gov

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. aip.org It is particularly valuable for studying the coordination environment of metal ions in edetate complexes, both in solution and in the solid state, and does not require crystalline samples. rsc.org XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). aip.orgresearchgate.net

XANES: The XANES region is sensitive to the oxidation state and coordination geometry of the absorbing metal atom. researchgate.netnih.gov For example, the Co K-edge XANES of [Co(edta)]⁻ has been shown to vary depending on the counter-ion in the crystal and the solvent when dissolved, reflecting subtle changes in the local environment. researchgate.net XANES studies on aqueous aluminum-EDTA complexes helped to corroborate an octahedral-hexadentate structure for Al(EDTA)⁻. nih.govprinceton.edu

EXAFS: The EXAFS region contains information about the number, type, and distance of the neighboring atoms surrounding the central metal ion. researchgate.netresearchgate.net Analysis of the EXAFS spectrum can yield precise metal-ligand bond lengths. For instance, EXAFS has been used to determine the structure of the aqueous Hg(II)-EDTA complex, suggesting a distorted octahedral geometry with one coordinated water molecule. researchgate.net It has also been used to study the structure of Ni(II)-EDTA complexes in solution and to investigate the formation of small Cu clusters in EDTA-decorated catalysts during CO₂ reduction. rsc.org

Resonant Inelastic X-ray Scattering (RIXS) is a photon-in/photon-out spectroscopic technique that can provide even more detailed electronic structure information than conventional XAS. While its application specifically to edetate complexes is less commonly reported in introductory literature, RIXS is a powerful tool for probing d-d excitations and charge-transfer states with high resolution, offering the potential for deeper insights into the electronic properties of edetate-metal complexes.

Table 3: Selected EXAFS-Derived Bond Lengths for Edetate-Metal Complexes This table is interactive. You can sort and filter the data.

| Complex | Metal-Atom Bond | Bond Length (Å) | Coordination Environment | Reference |

|---|---|---|---|---|

| Aqueous Hg(II)-EDTA | Hg-O/N | - | Distorted Octahedral | researchgate.net |

| Co-EDTA | Co-O | ~2.10 | Octahedral | researchgate.net |

| Co-EDTA | Co-N | ~2.16 | Octahedral | researchgate.net |

| Cu-EDTA on catalyst | Cu-N/O | Varies | - |

Crystallographic and Structural Elucidation of Edetate Dipotassium (B57713) Dihydrate and its Metal Complexes

While spectroscopic methods provide invaluable data on complexes in solution, X-ray crystallography offers the definitive, high-resolution picture of their atomic arrangement in the solid state.

The edetate ligand, (⁻OOCCH₂)₂NCH₂CH₂N(CH₂COO⁻)₂, can adopt various coordination modes and denticities (the number of donor atoms attached to the central metal). While it is often depicted as a hexadentate ligand, wrapping around a metal ion to form an octahedral complex with two nitrogen atoms and four oxygen atoms from the carboxylate groups, crystallographic studies show this is not always the case. nii.ac.jpresearchgate.net The denticity can vary from tetra- to hexadentate, and the coordination number of the metal can range from 5 to 9. researchgate.netucj.org.ua This structural flexibility allows edetate to form stable complexes with a wide variety of metal ions of different sizes and electronic preferences.

Key structural findings from X-ray diffraction studies include:

Coordination Geometry: The first structure of an EDTA chelate, [Co(EDTA)]⁻, confirmed the hexadentate nature of the ligand and a six-coordinate octahedral geometry for the cobalt ion. nii.ac.jp However, many other geometries are known. For example, a dinuclear Ca²⁺ complex with an EDTA derivative features eight-coordinate calcium ions in a dicapped octahedral geometry. worktribe.com

Protonation State and Counter-ions: The exact structure can be influenced by the protonation state of the uncoordinated carboxylate arms and the nature of the counter-ions and water molecules of hydration present in the crystal lattice. ucj.org.ua The crystal structure of diprotonated ethylenediamine-N,N,N',N'-tetraacetic acid sulfate (B86663) monohydrate has been determined, providing insight into the ligand's structure before complexation.

Bridging and Polymeric Structures: In some cases, the edetate ligand can act as a bridging ligand, linking two or more metal centers to form multinuclear complexes or coordination polymers. nii.ac.jp

A comprehensive survey of crystal structures in the Cambridge Crystallographic Data Centre (CCDC) reveals hundreds of determined structures for EDTA chelates with metals ranging from alkali metals to actinides, highlighting the extensive research in this area. nii.ac.jp This wealth of structural data provides a fundamental basis for understanding the chemical behavior of these important complexes.

Insights into Chelate Ring Conformation and Coordination Geometry

The edetate ion (ethylenediaminetetraacetic acid, EDTA) in its dipotassium dihydrate form is a versatile chelating agent capable of forming highly stable complexes with a wide array of metal ions. medchemexpress.com As a hexadentate ligand, it typically binds to a metal cation through its two nitrogen atoms and four carboxylate groups. wikipedia.org This multidentate binding capacity leads to the formation of several interconnected chelate rings, which significantly enhances the thermodynamic stability of the resulting complex, an effect known as the chelate effect.

While an octahedral geometry is predominant, it is not the only possibility. wikipedia.orglibretexts.org In some instances, particularly with larger metal ions or under specific conditions, the coordination number can expand to seven or more. wikipedia.org This can occur if a water molecule or another solvent molecule also coordinates to the metal ion, or if one of the carboxylate arms of the EDTA is displaced by water. wikipedia.org The iron(III)-EDTA complex, for example, is known to be seven-coordinate. wikipedia.org The geometry is influenced by factors such as the size of the metal ion, its electronic configuration, and steric effects from the ligand itself. numberanalytics.com For instance, many complexes of Pd(II), Pt(II), and Cu(II) with a coordination number of four tend to adopt a square planar geometry. libretexts.org

The resulting complexes, such as those formed with edetate dipotassium, are typically anionic and highly soluble in water. wikipedia.org This solubility is crucial for many of its applications in sequestering metal ions in aqueous solutions. scbt.com

Thermal Analysis Techniques in Complex Stability Assessment

Thermogravimetric analysis (TGA) is a fundamental thermal analysis method used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.orgmt.comeltra.com This technique provides critical information about the thermal stability, composition, and decomposition profile of materials, including edetate complexes. wikipedia.orgmt.com For a hydrated salt like edetate dipotassium dihydrate, the TGA curve reveals a multi-step decomposition process.

The analysis of edetate complexes by TGA typically shows distinct stages of mass loss corresponding to specific chemical events. acs.org The initial weight loss, occurring at lower temperatures, is characteristic of the dehydration process, where the water of hydration is released. rsc.org For this compound (C₁₀H₁₄K₂N₂O₈·2H₂O), this first step involves the loss of two water molecules. cymitquimica.com

Following dehydration, the anhydrous edetate salt remains stable up to a higher temperature, after which the organic ligand itself begins to decompose. mdpi.comias.ac.in This decomposition occurs in several, often overlapping, stages involving the breakdown of the carboxylate groups and the ethylenediamine backbone, leading to the evolution of gaseous products such as carbon dioxide. mdpi.comyoutube.com The final residue at the end of the analysis typically consists of a stable inorganic salt, such as potassium carbonate or oxide.

The precise temperatures and the percentage of mass loss for each decomposition step are characteristic of the specific edetate complex being analyzed. Below is a representative data table outlining the typical thermal decomposition stages for a hydrated metal-EDTA complex, based on general findings from thermal studies of such compounds.

Table 1: Representative TGA Decomposition Stages for a Dihydrated Edetate Complex

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description |

|---|---|---|---|

| 1 | 50 - 150 | ~8-10% | Loss of two molecules of water of hydration. |

| 2 | 200 - 400 | Variable | Initial decomposition of the anhydrous edetate ligand. |

| 3 | > 400 | Variable | Further fragmentation and decomposition of the organic structure. |

Comparative Research on Edetate Dipotassium Dihydrate and Alternative Chelating Agents

Evaluation of Chelation Efficacy Against Other Polyaminocarboxylic Acids

The effectiveness of a chelating agent is fundamentally determined by the stability of the complexes it forms with metal ions. This stability is quantified by the stability constant (K), with higher values indicating a stronger and more stable complex. Edetate dipotassium (B57713), a salt of ethylenediaminetetraacetic acid (EDTA), is a hexadentate ligand, meaning it can form six bonds with a central metal ion. academie-sciences.fr Its chelation efficacy is frequently compared with other polyaminocarboxylic acids such as Nitrilotriacetic acid (NTA), a tetradentate ligand, and Diethylenetriaminepentaacetic acid (DTPA), an octadentate ligand. academie-sciences.frnih.gov

Generally, for a given metal ion, the stability of the complex increases with the number of donor atoms in the ligand. academie-sciences.fr Consequently, DTPA often forms more stable complexes than EDTA, which in turn forms more stable complexes than NTA. nih.govresearchgate.net For example, the stability constants for iron (III) are particularly high for both EDTA and DTPA. researchgate.net The choice of chelator can also be influenced by factors like pH and the presence of competing metal ions. phexcom.com While DTPA shows high stability constants, it may have solubility issues in certain solutions. nih.gov L-glutamic acid N,N-diacetic acid (GLDA) is a newer, pentadentate chelating agent that is noted for its high solubility and biodegradability, although its stability constants are generally lower than those of EDTA and DTPA. nih.govresearchgate.net

| Metal Ion | EDTA | DTPA | NTA | GLDA |

|---|---|---|---|---|

| Ca²⁺ | 10.7 | 10.8 | 6.4 | 5.8 |

| Mg²⁺ | 8.7 | 9.3 | 5.4 | 4.9 |

| Cu²⁺ | 18.8 | 21.5 | 13.0 | 12.3 |

| Fe³⁺ | 25.1 | 28.6 | 15.9 | 10.5 |

| Pb²⁺ | 18.0 | 18.8 | 11.4 | - |

| Zn²⁺ | 16.5 | 18.4 | 10.7 | 10.0 |

Data compiled from various sources for illustrative purposes at 25°C and ionic strength of 0.1 M. nih.govresearchgate.netnii.ac.jpgoogle.com

Comparative Performance in Specific Laboratory Applications

In hematology, EDTA salts are the preferred anticoagulants for preserving blood samples for complete blood counts (CBC). atamanchemicals.comwikipedia.org The primary mechanism is the chelation of calcium ions (Ca²⁺), which are essential for the coagulation cascade. hbdsbio.com A significant debate exists regarding the choice between dipotassium (K₂EDTA) and tripotassium (K₃EDTA) salts.

The International Council for Standardization in Haematology (ICSH) recommends K₂EDTA as the anticoagulant of choice. skgmed.com This recommendation is based on findings that K₃EDTA, typically a liquid additive, causes greater red blood cell (RBC) shrinkage at increasing concentrations and a more pronounced increase in cell volume upon standing compared to the spray-dried K₂EDTA. skgmed.com These changes can affect key hematological parameters. Studies have shown that K₃EDTA can lead to lower mean corpuscular volume (MCV) values and a 1-2% lower result for hemoglobin, RBC, white blood cell (WBC), and platelet counts due to the dilutional effect of the liquid anticoagulant. skgmed.com In contrast, under optimal conditions—appropriate concentration and analysis within four hours of phlebotomy—the differences between the two salts are often not clinically significant. nih.govsarstedt.com However, discrepancies become more apparent in less-than-ideal conditions, such as high anticoagulant concentrations or delayed analysis. nih.gov

| Parameter | K₂EDTA (Dipotassium) | K₃EDTA (Tripotassium) | Reference |

|---|---|---|---|

| Form | Spray-dried powder | Liquid | droracle.ai |

| RBC Shrinkage | Less shrinkage | Greater shrinkage with increasing concentration (e.g., 11% shrinkage at 7.5 mg/ml) | skgmed.com |

| MCV | Recommended standard by ICSH | Lower values (typically -0.1% to -1.3% difference) | skgmed.com |

| Cell Counts (Hgb, RBC, WBC, Platelet) | Baseline | Reported to be 1-2% lower due to dilution | skgmed.com |

| Sample Dilution | Minimal | Results in specimen dilution | skgmed.com |

| ICSH Recommendation | Preferred anticoagulant | Not preferred for cell counting and sizing | skgmed.com |

In biochemistry and molecular biology, edetate dipotassium is a common component of buffers used for protein and nucleic acid research. Its primary role is to stabilize these biomolecules by chelating divalent cations, particularly heavy metal ions. bio-world.commedchemexpress.com These metal ions can catalyze the oxidation of proteins or act as cofactors for nucleases (like DNases) and proteases that would otherwise degrade the sample. wikipedia.org

By forming stable, water-soluble complexes with these metal ions, K₂EDTA effectively removes them from the solution, thus preventing degradation and maintaining the structural integrity and activity of biomolecules. medchemexpress.com For instance, it is used to eliminate the inhibition of certain enzyme-catalyzed reactions caused by trace heavy metals. bio-world.com In protein solutions, EDTA can be added to help avoid metal-catalyzed oxidation of essential sulfhydryl (–SH) groups. thermofisher.cn K₂EDTA is also compatible with molecular biology techniques like Polymerase Chain Reaction (PCR) by providing a stable environment for DNA extraction and analysis. hbdsbio.com While other chelating agents can be used, EDTA's broad efficacy against a wide range of divalent cations at a neutral pH makes it a versatile and standard choice in many research buffers. wikipedia.org

Assessment of Anticoagulant Efficacy in Diverse Biological Samples

Impact of Ligand Structure on Complex Stability and Reactivity

The stability and reactivity of metal-chelate complexes are intrinsically linked to the three-dimensional structure of the ligand. For polyaminocarboxylic acids like edetate dipotassium, several structural features are critical.

Denticity: This refers to the number of donor atoms a single ligand uses to bind to a central metal ion. EDTA is a hexadentate ligand with two nitrogen atoms and four carboxylate oxygen atoms. The "chelate effect" dictates that polydentate ligands form significantly more stable complexes than an equivalent number of monodentate ligands. The formation of multiple chelate rings (typically five- or six-membered rings) with the metal ion is thermodynamically highly favorable. academie-sciences.frbiointerfaceresearch.com The more rings formed, the greater the stability of the complex. academie-sciences.fr

Ligand Flexibility: The conformation of the ligand backbone plays a crucial role. The ethylene (B1197577) bridge in EDTA allows its donor groups to wrap around a metal ion, forming a stable, strain-free octahedral complex. In contrast, ligands with more rigid backbones, such as those incorporating a trans-diaminocyclohexane ring, have donor groups that are pre-oriented for metal ion complexation, which can enhance stability. acs.org

Nature of Donor Atoms: The type of donor atoms (e.g., nitrogen vs. oxygen) and their arrangement influence the selectivity and stability of the complex based on the Hard and Soft Acid-Base (HSAB) principle. biointerfaceresearch.com Hard metal ions (like Ca²⁺) prefer to bind with hard donor atoms (like the oxygen in carboxylate groups), while softer metal ions show higher affinity for softer donor atoms.

Protonation State: The stability of the complex is also pH-dependent, as the carboxylate and amine groups of the ligand can be protonated at low pH. rsc.org This protonation competes with metal ion binding, reducing the effective stability of the chelate. Changing the protonation state of an EDTA amine site, for example, significantly alters the solution structure and reduces the stability of the resulting complex. rsc.org

These structural factors collectively determine the thermodynamic stability (how strongly the metal is bound) and kinetic properties (how quickly the complex forms and dissociates) of the complexes formed by edetate dipotassium and other polyaminocarboxylic acids. libretexts.orgmdpi.com

Future Directions and Interdisciplinary Research Frontiers

Development of Novel Analytical Methodologies Incorporating Edetate Dipotassium (B57713) Dihydrate

The development of new and improved analytical techniques is a continuous endeavor in chemical and biomedical sciences. Edetate dipotassium dihydrate's strong chelating properties make it a valuable component in these advancements. medchemexpress.com

Future research is likely to focus on:

Enhanced Chromatographic and Electrophoretic Methods: While High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are established methods for analyzing aminopolycarboxylic acids like EDTA, there is ongoing research to enhance their sensitivity, specificity, and efficiency. nih.gov Novel approaches may involve the use of new derivatization agents that react with the EDTA-metal complex to create more easily detectable compounds. nih.gov The optimization of ion-pairing reagents and the use of gradient versus isocratic mobile phases are also areas of active investigation to improve separation and quantification. nih.gov

Advanced Spectroscopic Techniques: The development of more sensitive spectroscopic methods for the detection of EDTA complexes is a promising area. This could include the refinement of techniques like selected reaction monitoring capillary electrophoresis mass spectrometry (SRM-CE/MS), which already offers high sensitivity for EDTA detection in biological samples. wikipedia.org

Multiplexed Immunoassays: The use of this compound as an anticoagulant in plasma samples is crucial for the stability of biomarkers in multiplexed immunoassays. oatext.com Future research will likely explore its compatibility with an even wider range of protein biomarkers and the development of new assay panels for disease diagnosis and monitoring. oatext.com

Interactive Table: Comparison of Analytical Methods for EDTA Determination

| Method | Principle | Sample Matrix | Detection Limit | Reference |

| RP-HPLC with UV Detection | Pre-column derivatization with a metal ion (e.g., Fe³⁺, Cu²⁺) to form a UV-active complex. nih.govtandfonline.com | Pharmaceutical formulations, water. nih.govhumanjournals.com | ~2.0 µg/mL in non-alcoholic beverages. wikipedia.org | nih.govtandfonline.com |

| Ion Chromatography | Separation of the anionic EDTA-metal complex on an ion-exchange column followed by conductivity detection. humanjournals.com | Contact lens solutions, water. humanjournals.com | Not specified in the provided context. | humanjournals.com |

| Capillary Electrophoresis (CE) | Separation based on the electrophoretic mobility of the EDTA-metal complex. nih.gov | Various, including biological fluids. | Not specified in the provided context. | nih.gov |

| SRM-CE/MS | Selected reaction monitoring capillary electrophoresis mass spectrometry. wikipedia.org | Human plasma. wikipedia.org | 7.3 ng/mL. wikipedia.org | wikipedia.org |

Advanced Computational Modeling of Edetate Chelation Dynamics

Computational modeling provides invaluable insights into the complex interactions between edetate and metal ions at a molecular level. These models are crucial for understanding and predicting the behavior of EDTA in various systems.

Key areas for future computational research include:

Refining Molecular Dynamics (MD) Simulations: Classical MD simulations are used to study the structural properties of lanthanide-EDTA complexes in aqueous solutions. clemson.edu Future work will likely involve the development of more accurate force fields and simulation protocols to better represent the complex interactions, including the influence of pH and temperature on complex stability. researchgate.net

Integrating Quantum Mechanics (QM) and Molecular Mechanics (MM): Combining QM/MM approaches can provide a more detailed understanding of the electronic structure and reactivity of the chelation site. This is particularly important for studying the mechanism of metal ion binding and exchange reactions.

Predictive Modeling for Complex Systems: Developing computational models that can accurately predict the behavior of EDTA in complex biological and environmental matrices is a significant challenge. This involves accounting for the presence of competing ions and other molecules that can influence chelation dynamics. tandfonline.com Research in this area aims to create models that can be validated by experimental data, such as that from Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. clemson.edu

Interactive Table: Key Parameters in Computational Modeling of EDTA Chelation

| Parameter | Significance | Modeling Approach | Reference |

| Coordination Environment | Determines the geometry and stability of the metal-EDTA complex. | Molecular Dynamics (MD), Density Functional Theory (DFT). | clemson.edu |

| Protonation State | Influences the charge and binding affinity of the EDTA molecule. | MD simulations with varying pH conditions. | researchgate.net |

| Bond Distances | Critical for validating computational models against experimental data (e.g., EXAFS). | DFT calculations, MD simulations. | clemson.edu |

| System Temperature | Affects the kinetic and thermodynamic stability of the complex. | MD simulations at different temperatures. | researchgate.net |

Research into this compound's Influence on Environmental Research Protocols

This compound is utilized in environmental studies for trace element and toxicological analysis. atamanchemicals.com Its ability to form stable, water-soluble complexes with metal ions is key to its application in this field. wikipedia.org

Future environmental research will likely investigate:

Biodegradation and Environmental Fate: While EDTA is known to be slow to degrade under typical environmental conditions, further research is needed to fully understand its long-term fate and the factors influencing its decomposition. epa.govmdpi.com Studies comparing its biodegradability to alternative chelating agents are ongoing. mdpi.com

Impact on Radionuclide Migration: The presence of EDTA in nuclear waste can enhance the subsurface migration of radionuclides. Continued research is crucial to model and predict this behavior to ensure the safe management and disposal of radioactive materials.

Development of "Greener" Chelating Agents: The environmental persistence of EDTA has prompted research into more biodegradable alternatives. mdpi.com Future work will focus on designing and synthesizing new chelating agents that offer comparable performance to EDTA but with a more favorable environmental profile.

Interactive Table: Environmental Applications and Research Areas for Edetate

| Application/Research Area | Role of Edetate | Key Research Questions | Reference |

| Trace Element Analysis | Sequesters metal ions to prevent interference and maintain their solubility for analysis. atamanchemicals.com | Improving detection limits and accuracy in complex environmental matrices. | atamanchemicals.com |

| Toxicological Studies | Used to assess the bioavailability and toxicity of heavy metals. epa.gov | Understanding the influence of EDTA on the uptake and toxicity of metals in various organisms. | epa.gov |

| Remediation of Contaminated Sites | Used in soil washing techniques to remove heavy metals. researchgate.net | Optimizing the efficiency of remediation processes and minimizing secondary environmental impacts. | researchgate.net |

| Nuclear Waste Management | Can form complexes with radionuclides, affecting their mobility. | Predicting the long-term behavior of EDTA-radionuclide complexes in geological repositories. |

Exploration of Specific Reactivity in Complex Biological and Non-Biological Systems

The reactivity of this compound is highly dependent on the specific chemical environment. Understanding its behavior in complex systems is essential for its effective application.

Future research in this area will explore:

Enzyme Inhibition and Activation: EDTA is known to inhibit metalloenzymes by chelating the metal cofactors they require for activity. mpbio.com Further research could explore the potential for using EDTA to modulate the activity of specific enzymes in various biological pathways. Conversely, it can also act as a catalyst in certain reactions by removing inhibitory metal ions. atamanchemicals.com

Interactions with Nanoparticles: EDTA can influence the stability and reactivity of nanoparticles by interacting with their surfaces. atamanchemicals.com This has implications for the use of nanoparticles in various fields, including catalysis and drug delivery.

Chelation in Complex Industrial Processes: In industries like textiles and paper manufacturing, EDTA prevents metal ion impurities from interfering with production processes. wikipedia.org Future research could focus on developing more targeted chelation strategies to address specific challenges in these and other industrial applications, such as in the oil and gas industry where it is used as a stabilizer for desulfurization synergists. yacooscience.com

Q & A

Q. What are the optimal methods for synthesizing and characterizing edetate dipotassium dihydrate in the laboratory?

- Methodological Answer : Synthesis typically involves neutralizing ethylenediaminetetraacetic acid (EDTA) with potassium hydroxide in a stoichiometric 1:2 molar ratio under controlled pH (8–10). Post-reaction, crystallization is achieved by slow evaporation at 25–30°C. Characterization includes:

- FTIR/NMR to confirm the absence of free EDTA and presence of coordinated potassium ions.

- Titrimetric analysis (using standardized zinc sulfate solutions and eriochrome black T indicator) to quantify purity .

- Thermogravimetric analysis (TGA) to verify dihydrate stability, with expected mass loss of ~9.7% at 120°C due to water release .

Q. How can researchers ensure accurate quantification of this compound purity in aqueous solutions?